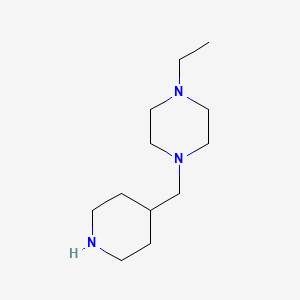

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Ethyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, a chemical structure that is commonly modified to create various pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and analgesic properties, as well as their potential as enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, aminolysis, and reactions with various catalysts. For instance, a four-component cyclo condensation was used to synthesize novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were then characterized by spectral studies . Another example is the synthesis of 1,4-piperazine-2,5-dione derivatives, which was achieved over six steps from a specific carboxylate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray analysis, which can reveal polymorphic crystalline forms and hydrogen-bonding networks . For example, the crystal structure of a novel RORc inhibitor, a polysubstituted piperidone, was determined and showed dominant intra and intermolecular interactions . Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the conformation of the piperazine ring and the dihedral angles with the benzene ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of bioactive compounds. For example, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid . Additionally, the synthesis of piperazine derivatives can involve the connection of substituted piperazine with other active groups, such as guanidyl or hydroxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents on the piperazine ring. These properties can be studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The introduction of specific substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase activity . Furthermore, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to produce potent enzyme inhibitory activities .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is a derivative of piperazine, a six-membered nitrogen-containing heterocycle. The piperazine moiety is a vital component in a plethora of well-known drugs with various therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory agents, and imaging agents. Modifications in the piperazine nucleus facilitate a recognizable difference in the medicinal potential of the resultant molecules, paving the way for the development of new therapeutic profiles (Rathi et al., 2016).

Anti-mycobacterial Applications

Compounds with the piperazine structure, including this compound, have been reported to show potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The piperazine moiety serves as a vital building block for anti-mycobacterial compounds. This role is critical in the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Pharmacophore in Antidepressants

The piperazine structure is common in many marketed antidepressants, suggesting its significance in enhancing the pharmacokinetic profile for central nervous system (CNS) applications. The moiety's role in specific binding conformations of these agents is notable, and its influence on the design and development of novel antidepressant compounds has been the subject of significant research and structural-activity relationship (SAR) studies (Kumar et al., 2021).

Role in Drug Metabolism

Piperazine derivatives, including this compound, are known to undergo extensive metabolism, with CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites, known for a variety of serotonin receptor-related effects, distribute extensively in tissues and are biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Therapeutic Investigations and Novelty

This compound, through its piperazine component, is involved in a significant number of studies covering different therapeutic activities, including antiarrhythmic, local anesthetic, anti-tumor, antimicrobial, antiviral, antifungal, anti-inflammatory activities, and action on the central nervous system. New derivatives of piperazine are of particular interest in these areas of medicine, given their membrane-stabilizing action by influencing ion channels. The experimental data suggest a promising future for the creation of drugs in various fields of medicine (Khaiitova et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

Environmental conditions and pharmacokinetic properties also play a crucial role in its overall action . If you have any more specific questions or need additional information, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, which can alter their activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic pathways . These effects can result in alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context .

properties

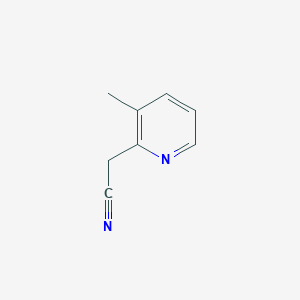

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)